molecular formula C20H15Cl2N3O2 B2905218 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-99-5

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2905218
CAS No.: 339027-99-5
M. Wt: 400.26
InChI Key: KMYDWBFKYIUKDZ-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dichlorobenzyl group, a methoxyphenyl group, and an imidazo[4,5-b]pyridine core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization with the dichlorobenzyl and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the methoxyphenyl group: This can be accomplished through an etherification reaction using a methoxyphenol derivative and a suitable leaving group on the imidazo[4,5-b]pyridine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:

    1-(2,4-Dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl)imidazole: This compound shares structural similarities but differs in the substitution pattern and functional groups, leading to different chemical and biological properties.

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar dichlorobenzyl group but lacks the imidazo[4,5-b]pyridine core, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-26-16-8-5-13(6-9-16)20-24-19-18(3-2-10-23-19)25(20)27-12-14-4-7-15(21)11-17(14)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDWBFKYIUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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